molecular formula C20H13F9N2O3 B1401467 Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate CAS No. 331236-98-7

Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate

Cat. No.: B1401467
CAS No.: 331236-98-7
M. Wt: 500.3 g/mol
InChI Key: YBPKRJMDKHTILX-UHFFFAOYSA-N
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Description

Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate is a structurally complex compound featuring a pyrazole core substituted with trifluoromethyl groups, an ethynyl linkage to a bis(trifluoromethyl)phenyl moiety, and a methoxyprop-2-enoate ester. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the ethynyl group may contribute to conjugation effects.

Properties

IUPAC Name

methyl 2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F9N2O3/c1-31-15(14(9-33-2)17(32)34-3)13(16(30-31)20(27,28)29)5-4-10-6-11(18(21,22)23)8-12(7-10)19(24,25)26/h6-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPKRJMDKHTILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=COC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F9N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743125
Record name Methyl 2-[4-{[3,5-bis(trifluoromethyl)phenyl]ethynyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-methoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331236-98-7
Record name Methyl 2-[4-{[3,5-bis(trifluoromethyl)phenyl]ethynyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-methoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary targets of this compound are Gram-positive bacteria , including menacing bacterial pathogens such as Enterococci and methicillin-resistant S. aureus (MRSA). These bacteria are responsible for a variety of infections and have become increasingly resistant to antibiotics.

Mode of Action

The compound interacts with its bacterial targets by inhibiting their growth. It achieves this through a yet to be fully understood mechanism. It’s known that the compound’s efficacy is significantly influenced by the presence of the 3,5-bis(trifluoromethyl)phenyl motif.

Result of Action

The compound’s action results in the inhibition of bacterial growth. It has been found to be potent against MRSA persisters and S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL.

Biological Activity

Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The chemical formula of the compound is C22H18F6N2O3C_{22}H_{18}F_6N_2O_3, with a molecular weight of 460.38 g/mol. The structure features multiple trifluoromethyl groups, which are known to enhance metabolic stability and bioactivity.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrazole derivatives. The introduction of trifluoromethyl groups is achieved through various fluorination techniques, enhancing the compound's lipophilicity and biological activity. Recent advancements in synthetic methodologies have focused on improving yields and reducing environmental impact during the synthesis process.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory activity. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. A study demonstrated that certain pyrazole derivatives had IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Activity

Compounds with trifluoromethyl substitutions have been investigated for their anticancer properties. The presence of these groups can enhance the interaction with cancer cell receptors, potentially leading to increased apoptosis in malignant cells. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation.

Antimicrobial Effects

Some derivatives of pyrazole have shown promising antimicrobial activity against various pathogens. The incorporation of trifluoromethyl groups is believed to enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against resistant strains.

Case Studies

  • Anti-inflammatory Study : A recent study evaluated a series of pyrazole derivatives in a carrageenan-induced rat paw edema model. Compounds similar to this compound exhibited significant reductions in inflammation markers compared to control groups .
  • Anticancer Research : In vitro studies on cell lines have shown that compounds with structural similarities can induce cell cycle arrest and apoptosis in cancer cells. The efficacy was linked to the presence of electron-withdrawing groups like trifluoromethyl .

Data Table: Biological Activities

Activity TypeCompound TypeIC50 Value (μM)Reference
Anti-inflammatoryPyrazole Derivative54.65
AnticancerTrifluoromethyl-substituted Pyrazole30.95
AntimicrobialFluoro-substituted CompoundsVariable

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related methyl ester derivatives and heterocyclic systems from the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Application/Function
Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate Pyrazole - Three trifluoromethyl groups
- Ethynyl-linked bis(trifluoromethyl)phenyl
- Methoxyprop-2-enoate ester
Unknown (inferred agrochemical)
Metsulfuron-methyl ester Triazine - Methoxy, methyl, sulfonyl benzoate Herbicide (ALS inhibitor)
Ethametsulfuron-methyl ester Triazine - Ethoxy, methylamino, sulfonyl benzoate Herbicide (ALS inhibitor)
Triflusulfuron-methyl ester Triazine - Dimethylamino, trifluoroethoxy, sulfonyl benzoate Herbicide (ALS inhibitor)

Key Differences:

Core Heterocycle: The target compound features a pyrazole ring, whereas the sulfonylurea herbicides in Table 1 (e.g., metsulfuron-methyl) utilize a triazine core. The ethynyl linkage in the target compound is absent in triazine-based herbicides, which instead rely on sulfonylurea bridges for activity .

Substituent Profiles :

  • The target compound’s three trifluoromethyl groups enhance lipophilicity (logP ~3.5–4.5 estimated) compared to triazine-based herbicides (logP ~1.8–2.5). This may increase membrane permeability but also environmental persistence .
  • Sulfonylurea herbicides depend on sulfonyl and urea groups for acetolactate synthase (ALS) inhibition, a mechanism unlikely in the target compound due to its lack of these motifs .

Synthetic Pathways :

  • The synthesis of the target compound likely involves palladium-catalyzed ethynylation (for the ethynyl linkage) and esterification, contrasting with the triazine-based sulfonylureas, which require stepwise substitutions on the triazine ring .
  • highlights the use of coupling agents like T3P® and DIPEA in amide bond formation, which may parallel esterification steps in the target compound’s synthesis .

Research Findings:

  • Atmospheric Stability : Trifluoromethyl groups in the target compound may reduce susceptibility to hydroxyl radical degradation (kOH ~1–5 × 10⁻¹³ cm³/molecule·s estimated), similar to other trifluoromethylated aromatics discussed in atmospheric chemistry studies .
  • Biological Activity : Pyrazole derivatives often exhibit insecticidal or fungicidal activity, but the absence of sulfonylurea or triazine motifs in the target compound suggests a divergent mode of action compared to herbicides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate
Reactant of Route 2
Reactant of Route 2
Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate

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